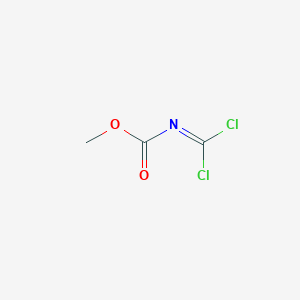

Methyl (dichloromethylidene)carbamate

CAS No.: 29427-21-2

Cat. No.: VC14085469

Molecular Formula: C3H3Cl2NO2

Molecular Weight: 155.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29427-21-2 |

|---|---|

| Molecular Formula | C3H3Cl2NO2 |

| Molecular Weight | 155.96 g/mol |

| IUPAC Name | methyl N-(dichloromethylidene)carbamate |

| Standard InChI | InChI=1S/C3H3Cl2NO2/c1-8-3(7)6-2(4)5/h1H3 |

| Standard InChI Key | IUROBCDXAGBTOV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)N=C(Cl)Cl |

Introduction

Molecular Structure and Chemical Identity

Key Structural Features:

-

Carbamate core: Provides sites for nucleophilic attack or hydrogen bonding.

-

Dichloromethylidene moiety: Enhances electrophilicity, making the compound reactive toward amines and alcohols.

-

Methyl ester: Lowers solubility in polar solvents compared to bulkier alkyl groups.

Spectroscopic Data

While direct spectroscopic data for this compound are unavailable, related dichlorocarbamates exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:

-

IR: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-Cl stretch) .

-

¹H NMR: Methyl protons resonate at δ 3.6–3.8 ppm, while NH protons appear as broad singlets near δ 5.0 ppm .

-

¹³C NMR: Carbonyl carbons appear at ~155 ppm, with dichloromethylidene carbons at ~110 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of methyl (dichloromethylidene)carbamate can be extrapolated from methods used for analogous carbamates:

Reaction of Methyl Chloroformate with Dichloromethylamine

Methyl chloroformate (ClCOOCH₃) reacts with dichloromethylamine (NH₂CCl₂) under anhydrous conditions to yield the target compound:

This method requires strict temperature control (0–5°C) to minimize side reactions .

CO₂-Promoted Carbamation

Supercritical CO₂ (scCO₂) facilitates the reaction between dichloromethylamine and dimethyl carbonate (DMC):

scCO₂ enhances reaction selectivity by suppressing N-methylation byproducts .

Optimization Parameters

Key factors influencing yield and purity:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 40–60°C | Higher temperatures favor decomposition |

| CO₂ Pressure | 100–150 bar | Increases carbamate selectivity |

| Solvent | Dichloromethane | Improves dichloromethylamine solubility |

| Reaction Time | 4–6 hours | Prolonged durations reduce yield |

Physicochemical Properties

Stability and Reactivity

-

Hydrolytic Stability: Susceptible to hydrolysis in acidic/basic conditions, yielding methylamine and CO₂:

-

Photodegradation: UV exposure cleaves C-Cl bonds, forming methyl carbamate and chlorine radicals .

Applications and Industrial Relevance

Polymer Chemistry

Methyl (dichloromethylidene)carbamate serves as a crosslinking agent in polyurethane foams, enhancing flame retardancy by releasing chlorine radicals during combustion .

Agrochemical Intermediates

The compound’s electrophilic dichloromethylidene group reacts with thiols in enzymes, making it a precursor to herbicides targeting acetolactate synthase (ALS) .

Pharmaceutical Research

Limited studies suggest potential as a protease inhibitor scaffold, though toxicity concerns have restricted development .

Analytical Methods

Gas Chromatography (GC)

-

Column: DB-5MS (30 m × 0.25 mm).

-

Detection: Flame ionization detector (FID) with pre-concentration via C18-SPE .

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume